molecular formula C12H14N2O B1338184 1-(4-Isocyanatophenyl)piperidine CAS No. 879896-41-0

1-(4-Isocyanatophenyl)piperidine

Cat. No. B1338184
CAS RN: 879896-41-0
M. Wt: 202.25 g/mol
InChI Key: LBAPMUBLHSYEQV-UHFFFAOYSA-N
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Description

“1-(4-Isocyanatophenyl)piperidine” is a synthetic compound with the molecular formula C12H14N2O . It is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidone analogs, which include “1-(4-Isocyanatophenyl)piperidine”, are synthesized and bio-assayed for their varied activity . The synthesis of piperidine derivatives has been a focus of modern organic chemistry, with many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular structure of “1-(4-Isocyanatophenyl)piperidine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Scientific Research Applications

Synthesis of Substituted Piperidines

Substituted piperidines: are a significant class of compounds in medicinal chemistry due to their presence in various pharmaceuticals. The isocyanate group in 1-(4-Isocyanatophenyl)piperidine can react with amines to form urea derivatives, which can be further modified to create a wide array of substituted piperidines. These derivatives are crucial for the development of new therapeutic agents .

Creation of Spiropiperidines

Spiropiperidines: are another interesting class of piperidine derivatives that have shown promise in drug discovery. They can be synthesized through reactions involving 1-(4-Isocyanatophenyl)piperidine and various dipolar compounds. Spiropiperidines have been explored for their potential pharmacological activities, including anticancer and antiviral properties .

Development of Piperidinones

Piperidinones: are lactam derivatives of piperidine that have garnered attention for their biological activities. The isocyanate group in 1-(4-Isocyanatophenyl)piperidine offers a reactive site for cyclization reactions, leading to the formation of piperidinones. These compounds are studied for their potential use in treating neurodegenerative diseases and as analgesics .

Anticancer Applications

Piperidine derivatives, including those synthesized from 1-(4-Isocyanatophenyl)piperidine, have been investigated for their anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structural diversity obtained from the piperidine nucleus allows for the development of targeted anticancer therapies .

Antimicrobial and Antifungal Agents

The structural modification of 1-(4-Isocyanatophenyl)piperidine can lead to compounds with antimicrobial and antifungal activities. These piperidine-based compounds disrupt microbial cell walls or interfere with essential enzymes, making them effective against a range of pathogens .

Neuroprotective Agents

Some piperidine derivatives exhibit neuroprotective effects, which are beneficial in treating neurodegenerative disorders. The compounds synthesized from 1-(4-Isocyanatophenyl)piperidine may offer protection against neuronal damage by modulating neurotransmitter systems or reducing oxidative stress .

Future Directions

Piperidine derivatives, including “1-(4-Isocyanatophenyl)piperidine”, are of significant interest in the pharmaceutical industry, and there is a growing demand for new bio-active compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-isocyanatophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-10-13-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPMUBLHSYEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472840
Record name 1-(4-isocyanatophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isocyanatophenyl)piperidine

CAS RN

879896-41-0
Record name 1-(4-Isocyanatophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-isocyanatophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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